3-Amino-N-(2,3-dichlorophenyl)benzamide
Overview
Description
“3-Amino-N-(2,3-dichlorophenyl)benzamide” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .
Synthesis Analysis
The synthesis of similar compounds involves reactions of acyl chloride compounds with arylamine compounds . For example, 3,5-dichlorobenzoyl chloride is an important substrate in the syntheses of various benzamide derivatives .Scientific Research Applications
Structural Analysis and Conformational Studies
- The compound, similar to other benzanilides, exhibits specific bond conformations. Studies have shown that the N—H and C=O bonds in its structure are arranged anti to each other. The amide group forms a notable dihedral angle with the benzoyl ring, contributing to the molecule's overall structure (Gowda et al., 2008).
Synthesis of Benzamide Derivatives
- The compound has been utilized in the synthesis of various benzamide derivatives. These derivatives are formed through a three-component reaction involving primary amines and 2-bromoacethophenone, demonstrating the versatility of this compound in synthetic chemistry (Sabbaghan & Hossaini, 2012).
Antimicrobial Screening
- Derivatives of 3-Amino-N-(2,3-dichlorophenyl)benzamide have been synthesized and characterized for their antimicrobial properties. These compounds show moderate to excellent activities against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Rajput & Sharma, 2021).
Spectroscopic Analysis
- Spectroscopic techniques like UV-vis, FT-IR, and FT-Raman have been employed to study the vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted compounds related to 3-Amino-N-(2,3-dichlorophenyl)benzamide. These studies provide valuable insights into the electronic properties and substituent effects on the compound's structure (Rao, Mohan, & Veeraiah, 2015).
Molecular Docking and Drug Design
- In the context of drug design, molecular docking studies have been conducted to understand the interaction of related benzamide compounds with biological targets, such as dopamine receptors. These studies are crucial for the development of new therapeutic agents (Leopoldo et al., 2002).
Cytotoxic Activity and Cancer Research
- Derivatives of 3-Amino-N-(2,3-dichlorophenyl)benzamide have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. This research is significant for understanding the compound's potential in cancer therapy (El Gaafary et al., 2021).
properties
IUPAC Name |
3-amino-N-(2,3-dichlorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-5-2-6-11(12(10)15)17-13(18)8-3-1-4-9(16)7-8/h1-7H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYGIAUOTDEEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(2,3-dichlorophenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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